4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring, a morpholine group, and a nitrophenyl group.
Preparation Methods
The synthesis of 4-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. The synthetic route often starts with the preparation of the triazine ring, followed by the introduction of the morpholine and nitrophenyl groups. The reaction conditions may include the use of various solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring and the morpholine group can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group may also play a role in the compound’s biological activity by interacting with cellular components and pathways.
Comparison with Similar Compounds
Similar compounds include other triazine derivatives with different substituents. Compared to these compounds, 4-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 4-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- 4-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(PIPERIDIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE
Properties
Molecular Formula |
C22H25N9O3 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-morpholin-4-yl-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H25N9O3/c1-29(2)18-8-6-16(7-9-18)15-23-28-21-25-20(24-17-4-3-5-19(14-17)31(32)33)26-22(27-21)30-10-12-34-13-11-30/h3-9,14-15H,10-13H2,1-2H3,(H2,24,25,26,27,28)/b23-15+ |
InChI Key |
UTNRIVXUTTZTOG-HZHRSRAPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4 |
Origin of Product |
United States |
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